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Compound of Interest

Compound Name: P 276-00

Cat. No.: B045974 Get Quote

In the landscape of cyclin-dependent kinase (CDK) inhibitors, both P 276-00 and Roscovitine

(also known as Seliciclib) have emerged as significant tools for cancer research and potential

therapeutic agents. While both molecules function by competitively inhibiting the ATP-binding

pocket of CDKs, their distinct selectivity profiles and downstream cellular effects warrant a

detailed comparative analysis for the discerning researcher. This guide provides an in-depth,

data-supported comparison to inform experimental design and inhibitor selection.

Introduction to the Contenders
P 276-00 (Riviciclib) is a flavone-derived small molecule inhibitor that has demonstrated potent

activity against a specific subset of CDKs.[1] Its development was driven by the need for

inhibitors with efficacy against hematological malignancies and solid tumors.[2][3] P 276-00 has

progressed to Phase II clinical trials for advanced refractory neoplasms and multiple myeloma.

[4]

Roscovitine (Seliciclib, CYC202) is a 2,6,9-trisubstituted purine analog that has been

extensively studied as a broad-range CDK inhibitor.[5][6] Its utility extends beyond oncology

into neurodegenerative diseases, inflammation, and virology.[5][6] Roscovitine has also

undergone numerous Phase I and II clinical trials, providing a wealth of data on its activity and

safety profile in humans.[7][8][9]
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The primary differentiator between CDK inhibitors lies in their potency and selectivity against

various CDK/cyclin complexes. Understanding this profile is critical for interpreting experimental

outcomes and predicting cellular responses. P 276-00 exhibits a narrower and more potent

inhibitory spectrum compared to the broader activity of Roscovitine.

Target Kinase P 276-00 IC50 (nM) Roscovitine IC50 (µM)

CDK9/Cyclin T1 20[10] ~0.7[11]

CDK4/Cyclin D1 63[10] >100[5]

CDK1/Cyclin B 79[10] 0.65[12]

CDK2/Cyclin A 224[10] 0.7[12]

CDK2/Cyclin E 2,540[10] 0.7[12]

CDK5/p25 Not Reported 0.16 - 0.2[11]

CDK7/Cyclin H 2,870[10] ~0.7[11]

CDK6/Cyclin D3 396[10] >100[5]

Note: IC50 values can vary between different experimental setups. The data presented are

compiled from multiple sources to provide a comprehensive overview.

As the data indicates, P 276-00 is a highly potent inhibitor of CDK9, CDK4, and CDK1, with

significantly less activity against CDK2/Cyclin E.[10] This profile suggests a primary mechanism

of action through transcriptional inhibition (via CDK9) and G1 cell cycle arrest (via CDK4). In

contrast, Roscovitine is a broader inhibitor, targeting CDK1, CDK2, CDK5, CDK7, and CDK9

with sub-micromolar efficacy, while being a poor inhibitor of CDK4 and CDK6.[5]

Cellular Mechanisms and Therapeutic Implications
The differences in kinase selectivity translate into distinct cellular consequences.

P 276-00:

Cell Cycle Arrest: Primarily induces G1/S arrest due to potent CDK4 inhibition, leading to a

decrease in retinoblastoma protein (pRb) phosphorylation.[10][13]
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Transcriptional Inhibition: The potent inhibition of CDK9/Cyclin T1, a key component of the

positive transcription elongation factor b (P-TEFb), leads to the downregulation of short-lived

anti-apoptotic proteins like Mcl-1.[3] This is a critical mechanism for inducing apoptosis in

cancer cells, particularly in hematological malignancies like multiple myeloma and mantle

cell lymphoma.[2][3]

Apoptosis Induction: P 276-00 effectively induces apoptosis, as evidenced by caspase-3

activation and DNA fragmentation.[10][13] It has shown high selectivity for cancer cells over

normal fibroblast cells.[10]

Roscovitine:

Broad Cell Cycle Effects: Depending on the dose and cell line, Roscovitine can induce cell

cycle arrest in G0, G1, S, or G2/M phases due to its inhibition of multiple CDKs.[5]

Apoptosis and Signaling Pathways: Roscovitine induces apoptosis in numerous cancer cell

lines by downregulating anti-apoptotic proteins such as Bcl-2 and Mcl-1, and upregulating

pro-apoptotic proteins like p53.[5] It also impacts a variety of signaling pathways including

Ras-MAPK, NF-κB, and JAK-STAT.[5][14]

Diverse Therapeutic Potential: Its ability to inhibit CDK5 has made it a subject of research in

neurodegenerative diseases.[5] Furthermore, it has demonstrated anti-viral and anti-

inflammatory properties.[6][14]

The following diagram illustrates the primary signaling pathways targeted by both inhibitors.
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Caption: Core Signaling Pathways Targeted by P 276-00 and Roscovitine.

Experimental Protocols for Comparative Analysis
To directly compare the efficacy and mechanism of P 276-00 and Roscovitine in a specific

cellular context, the following experimental workflow is recommended.
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Caption: Workflow for a Comparative Study of CDK Inhibitors.

In Vitro Kinase Inhibition Assay
Rationale: This assay directly measures the ability of each inhibitor to block the enzymatic

activity of a specific CDK/cyclin complex, allowing for the determination of IC50 values.

Methodology:
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Reaction Setup: In a 96-well plate, prepare a reaction mixture containing kinase buffer (e.g.,

50 mmol/L HEPES, pH 7.5, 10 mmol/L MgCl2, 1 mmol/L EGTA), the active CDK/cyclin

complex (e.g., CDK4/D1, CDK9/T1), and a suitable substrate (e.g., GST-Rb).[10][13]

Inhibitor Addition: Add serial dilutions of P 276-00 and Roscovitine (typically dissolved in

DMSO) to the wells. Include a DMSO-only control.

Reaction Initiation: Start the kinase reaction by adding a mixture of cold ATP and

radiolabeled [γ-32P]ATP.[10][13] Incubate at 30°C for a specified time (e.g., 30 minutes).

Reaction Termination and Detection: Stop the reaction and capture the phosphorylated

substrate on a filter plate. Wash away unincorporated ATP. Measure the incorporated

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell Viability (MTT/MTS) Assay
Rationale: This assay determines the cytotoxic or cytostatic effect of the inhibitors on a chosen

cell line, providing a quantitative measure of their anti-proliferative activity (IC50).

Methodology:

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with a range of concentrations of P 276-00 and

Roscovitine for a defined period (e.g., 48 or 72 hours).

Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the

manufacturer's instructions.

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate

reader.

IC50 Calculation: Normalize the data to untreated controls and plot cell viability against

inhibitor concentration to determine the IC50.
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Western Blot Analysis for Mechanistic Insights
Rationale: This technique allows for the visualization of changes in the protein levels and

phosphorylation status of key players in the pathways targeted by the inhibitors.

Methodology:

Cell Treatment and Lysis: Treat cells with P 276-00 and Roscovitine at their respective IC50

concentrations for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells to

extract total protein.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel

electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and probe with primary antibodies against key targets:

Cell Cycle: Phospho-Rb (Ser780), Total Rb, Cyclin D1.[13]

Apoptosis/Transcription: Mcl-1, Cleaved PARP, Cleaved Caspase-3.[3]

Loading Control: β-actin or GAPDH.

Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize the

protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Recommendations
The choice between P 276-00 and Roscovitine should be guided by the specific research

question and the biological context under investigation.

Choose P 276-00 for:

Targeted studies on the role of CDK4 and CDK9.

Investigations into transcriptional dysregulation in cancer.
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Models where high potency and a narrower selectivity profile are desired.

Choose Roscovitine for:

Broader studies on the effects of pan-CDK inhibition.

Comparative studies across different phases of the cell cycle.

Research in non-oncology fields such as neurobiology and virology where CDK2 and

CDK5 are key targets.

Both compounds are powerful research tools. By understanding their distinct mechanisms and

applying rigorous comparative methodologies, researchers can effectively dissect the complex

roles of cyclin-dependent kinases in health and disease.

References
Cicenas, J. (2015). Roscovitine in cancer and other diseases.
Malumbres, M. (2014). Cyclin-dependent kinases. Genome Biology, 15(6), 122. [Link]
MacLaren, A. P., et al. (2008). The cyclin dependent kinase inhibitor (R)-roscovitine prevents
alloreactive T cell clonal expansion and protects against acute GvHD. PLoS One, 3(7),
e2783. [Link]
National Cancer Institute. Definition of CDK inhibitor P276-00. [Link]
Joshi, K. S., et al. (2007). In vitro antitumor properties of a novel cyclin-dependent kinase
inhibitor, P276-00. Molecular Cancer Therapeutics, 6(3), 918-925. [Link]
Wikipedia. Seliciclib. [Link]
Cicenas, J. (2015). Roscovitine in cancer and other diseases.
Cicenas, J., et al. (2015). Roscovitine in cancer and other diseases.
Shirsath, N. P., et al. (2012). P276-00, a cyclin-dependent kinase inhibitor, modulates cell
cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. BMC
Cancer, 12, 477. [Link]
Rathos, M. J., et al. (2011). Cyclin-dependent kinase inhibitor, P276-00 induces apoptosis in
multiple myeloma cells by inhibition of Cdk9-T1 and RNA polymerase II-dependent
transcription. Leukemia Research, 35(6), 821-830. [Link]
Le Tourneau, C., et al. (2010). Phase I evaluation of seliciclib (R-roscovitine), a novel oral
cyclin-dependent kinase inhibitor, in patients with advanced malignancies. European Journal
of Cancer, 46(18), 3243-3250. [Link]
ClinicalTrials.gov. Open Label Phase I Study of P276-00 in Patients With Advanced
Refractory Neoplasms. [Link]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045974?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Al-Obeidi, F. A., & Lam, K. S. (2020). The Pharmacological Implications of Flavopiridol: An
Updated Overview. Molecules, 25(17), 3913. [Link]
Shirsath, N. P., et al. (2012). P276-00, A cyclin-dependent kinase inhibitor, Modulates cell
cycle and induces apoptosis in vitro and in vivo in mantle cell lymphoma cell lines. BMC
Cancer. [Link]
Shivavedi, N., & Shreyans, K. (2017). REVIEW ON THE DISCOVERY OF ROHITUKINE-
INSPIRED CDK INHIBITORS. The Pharmstudent, 28, 50-58. [Link]
Natarajan, A. (2013). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. Journal of
Medicinal Chemistry, 56(22), 8973-8994. [Link]
Cadeddu, G., et al. (2012). Cyclin dependent kinases in cancer: Potential for therapeutic
intervention. Current Pharmaceutical Design, 18(20), 2884-2898. [Link]
MedP
ResearchGate. Effect of P276-00 on cell cycle protein levels. A, cyclin D1, Cdk4,... [Link]
Cicenas, J., et al. (2011). The CDK inhibitors in cancer research and therapy. Journal of
Cancer Research and Clinical Oncology, 137(10), 1409-1418. [Link]
Raje, N., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-
dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple
myeloma. Blood, 106(3), 1042-1047. [Link]
DGIdb. SELICICLIB. [Link]
Vita, J. A., & Vita, J. A. (2009). The Role of Pharmacokinetics and Pharmacodynamics in
Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor -
Roscovitine. Current Drug Metabolism, 10(4), 365-375. [Link]
ResearchGate.
ResearchGate. Crystal structure of CDK2 in complex with roscovitine. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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